Product packaging for Chlorbenzoxamine hydrochloride(Cat. No.:CAS No. 5576-62-5)

Chlorbenzoxamine hydrochloride

Cat. No.: B13766820
CAS No.: 5576-62-5
M. Wt: 507.9 g/mol
InChI Key: ZTACEXAAXMFRGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chlorbenzoxamine hydrochloride is a chemical compound with the molecular formula C27H31ClN2O and an average molecular weight of 435.01 g/mol . It is classified among the diphenylmethanes and features a chemical structure that includes a chlorobenzene moiety, a piperazine ring, and ether functional groups . This combination of structural features makes it a compound of interest in various pharmacological and chemical research contexts. Historically, chlorbenzoxamine has been identified as a drug used for functional gastrointestinal disorders . As a research chemical, it serves as a valuable intermediate for synthetic organic chemists and a tool for pharmacologists investigating the structure-activity relationships of compounds that modulate gastrointestinal function. Its structural complexity, including the presence of a chlorobenzene group—a common scaffold in agrochemicals and pharmaceuticals—also makes it relevant for studies in medicinal chemistry and drug discovery . Researchers can utilize this compound to explore its physical and chemical properties, metabolic pathways, and potential interactions with biological systems. This compound is provided as a high-purity material to ensure consistent and reliable results in laboratory settings. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and conduct all experiments in accordance with applicable laboratory safety standards.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H33Cl3N2O B13766820 Chlorbenzoxamine hydrochloride CAS No. 5576-62-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

5576-62-5

Molecular Formula

C27H33Cl3N2O

Molecular Weight

507.9 g/mol

IUPAC Name

1-[2-[(2-chlorophenyl)-phenylmethoxy]ethyl]-4-[(2-methylphenyl)methyl]piperazine;dihydrochloride

InChI

InChI=1S/C27H31ClN2O.2ClH/c1-22-9-5-6-12-24(22)21-30-17-15-29(16-18-30)19-20-31-27(23-10-3-2-4-11-23)25-13-7-8-14-26(25)28;;/h2-14,27H,15-21H2,1H3;2*1H

InChI Key

ZTACEXAAXMFRGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4Cl.Cl.Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Chlorbenzoxamine Hydrochloride

Established Synthetic Routes and Strategies for Chlorbenzoxamine (B1207263) Hydrochloride

The synthesis of Chlorbenzoxamine has been described through a nucleophilic substitution reaction. A key method involves the reaction of 1-(p-chlorophenyl)-1-phenyl-1-chloroethane with N-(2-hydroxyethyl)piperazine. This reaction is typically carried out in a high-boiling point solvent such as xylene, with a strong base like sodium amide facilitating the condensation. The resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt.

Table 1: Key Reactants and Conditions in the Synthesis of Chlorbenzoxamine

Reactant 1Reactant 2SolventCatalyst/BaseProduct
1-(p-chlorophenyl)-1-phenyl-1-chloroethaneN-(2-hydroxyethyl)piperazineXyleneSodium AmideChlorbenzoxamine

Design and Synthesis of Novel Chlorbenzoxamine Hydrochloride Analogs

The exploration of novel analogs of a parent compound is a cornerstone of medicinal chemistry, aimed at enhancing therapeutic efficacy, improving safety profiles, or elucidating structure-activity relationships. However, a review of the available scientific literature does not indicate significant efforts in the design and synthesis of novel analogs specifically derived from this compound.

Research in the broader field of antihistamines and related compounds has seen the synthesis of numerous analogs of other parent structures to explore the impact of various substituents on activity. These efforts often involve modifications of the aromatic rings, the nature of the linker between the aromatic system and the amine function, and the substitution on the amine itself. While these general strategies are applicable, specific examples of their application to create a library of Chlorbenzoxamine analogs are not documented in widely accessible scientific journals. The focus of published research appears to have shifted away from this particular chemical scaffold towards other classes of compounds.

Chemical Derivatization Approaches for Structure-Activity Relationship Studies

Chemical derivatization is a crucial tool in both the analysis of compounds and in the study of structure-activity relationships (SAR). For analytical purposes, derivatization can enhance the volatility and thermal stability of a molecule, making it more amenable to techniques like gas chromatography-mass spectrometry (GC-MS). In the context of SAR, derivatization allows for the systematic modification of a molecule's structure to probe its interaction with biological targets. jfda-online.com

For Chlorbenzoxamine, a notable derivatization technique is acetylation. The tertiary amine and the hydroxyl group in the piperazine (B1678402) ring can be acetylated. This method has been employed for the GC-MS analysis of Chlorbenzoxamine and other alkanolamine antihistamines. The resulting acetylated derivative exhibits improved chromatographic properties, allowing for better separation and detection. jfda-online.com

While this acetylation is primarily used for analytical detection, the principles of derivatization are fundamental to SAR studies. The introduction of different acyl groups (e.g., propionyl, benzoyl) or other functionalities at the hydroxyl and amine positions could be a strategy to investigate the influence of these modifications on the biological activity of Chlorbenzoxamine. However, specific and detailed SAR studies based on a series of Chlorbenzoxamine derivatives are not extensively reported in the literature, which limits a comprehensive discussion on this topic. The analysis of SAR enables the determination of the chemical groups responsible for evoking a target biological effect. nih.gov

Structure Activity Relationships Sar and Ligand Design Principles of Chlorbenzoxamine Hydrochloride

Theoretical Frameworks of Structure-Activity Relationships in Chemical Biology

The concept of Structure-Activity Relationship (SAR) is a fundamental principle in medicinal chemistry that correlates the three-dimensional structure of a molecule with its biological or pharmacological activity. ontosight.ai The primary goal of SAR studies is to identify the specific structural features, or pharmacophores, that are essential for a molecule's interaction with its biological target, thereby eliciting a desired response. ontosight.ai For antihistamines like Chlorbenzoxamine (B1207263), the biological target is primarily the histamine (B1213489) H1 receptor.

The general pharmacophore model for first-generation H1-antihistamines, to which Chlorbenzoxamine belongs, typically consists of several key features:

Two aromatic rings (Ar1 and Ar2)

A connecting atom (X), which can be an oxygen, carbon, or nitrogen.

An alkyl chain, usually an ethylamine (B1201723) group.

A terminal tertiary amine group (N).

These features must adopt a non-coplanar conformation relative to each other for optimal interaction with the H1-receptor. damascusuniversity.edu.sy The terminal nitrogen atom is typically basic and is presumed to be protonated when it binds to the receptor. damascusuniversity.edu.sy

Chlorbenzoxamine hydrochloride's structure aligns with this general model. It possesses two phenyl rings, one of which is substituted with a chlorine atom. These are connected to a piperazine (B1678402) ring via an ether linkage and an ethyl bridge. The piperazine ring contains the essential tertiary amine functions.

It is noteworthy that while primarily classified as an antihistamine, some studies suggest that Chlorbenzoxamine does not exhibit significant anticholinergic or antihistaminic activity in vitro, but rather acts as a nonspecific depressant of isolated smooth muscle. ncats.io Its antiulcer effect in animal models is thought to stem from a central or endocrine mechanism of action. ncats.ioncats.io This highlights the complexity of its pharmacological profile and the importance of detailed SAR studies to delineate the structural requirements for its different biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net This approach uses molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to build predictive models. researchgate.net

For H1-antihistamines, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed. nih.govtandfonline.com These models generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence the biological activity. nih.gov

A typical QSAR study on H1-antihistamines involves the following steps:

Data Set Selection: A series of compounds with known H1 receptor binding affinities is chosen.

Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common scaffold or pharmacophore.

Descriptor Calculation: Various molecular descriptors (e.g., steric, electrostatic, hydrophobic fields) are calculated for each molecule.

Model Generation and Validation: Statistical methods, such as partial least squares (PLS) regression, are used to build a QSAR model. The model's predictive power is then rigorously validated using internal (e.g., cross-validation) and external test sets. researchgate.net

Studies on H1-antihistamines have revealed that descriptors related to hydrophobicity and 3D molecular fields are crucial for determining their kinetic and binding properties. nih.govresearchgate.net For instance, the water-accessible surface area of hydrophobic atoms and 3D molecular field descriptors have been identified as key determinants for the association and dissociation rate constants of antihistamines at the H1 receptor. nih.govresearchgate.net

While no specific QSAR studies have been published exclusively for this compound, the general findings for H1-antihistamines can be extrapolated to understand its behavior. The lipophilic character of its diphenylmethane (B89790) moiety and the spatial arrangement of its functional groups are expected to be significant contributors to its interaction with the H1 receptor.

Table 1: Key Molecular Descriptors in Antihistamine QSAR Studies

Descriptor Type Description Relevance to Activity
Steric Fields (CoMFA/CoMSIA) Describes the spatial arrangement and bulk of substituents. Favorable steric bulk in certain regions can enhance binding affinity, while steric clashes can be detrimental.
Electrostatic Fields (CoMFA/CoMSIA) Represents the distribution of positive and negative charges. Electrostatic complementarity between the ligand and the receptor is crucial for binding.
Hydrophobic Fields (CoMSIA) Maps regions of hydrophobicity. Hydrophobic interactions often play a significant role in the binding of lipophilic drugs like first-generation antihistamines.
Hydrogen Bond Donor/Acceptor Fields (CoMSIA) Identifies areas where hydrogen bonds can be formed. Specific hydrogen bonds can anchor the ligand in the binding pocket and contribute significantly to affinity.
Topological Descriptors Numerical values derived from the 2D graph of the molecule. Can encode information about molecular size, shape, and branching.
Quantum Chemical Descriptors Properties calculated from the electronic structure of the molecule. Can describe electronic properties like HOMO/LUMO energies and partial charges.

Structural Determinants of Biological Activity for this compound

Based on the general pharmacophore for first-generation antihistamines and SAR studies of related compounds, the key structural determinants of this compound's biological activity can be inferred:

The Diphenylmethane Moiety: The two phenyl rings are essential for binding to the H1 receptor. The chlorine substituent on one of the phenyl rings can influence the electronic properties and lipophilicity of the molecule, potentially affecting its binding affinity and metabolic stability.

The Ether Linkage: The oxygen atom in the ether linkage acts as a connecting moiety and is a common feature in the ethanolamine (B43304) class of antihistamines. ramauniversity.ac.in It can participate in hydrogen bonding interactions within the receptor's binding site.

The Basic Amine Function: The tertiary amine in the piperazine ring is basic and will be protonated at physiological pH. This positive charge is believed to interact with a negatively charged amino acid residue, such as aspartate, in the H1 receptor binding pocket. acs.org

Modifications to any of these structural features would be expected to have a significant impact on the biological activity of Chlorbenzoxamine. For example, altering the substituent on the phenyl ring, changing the length of the ethyl chain, or modifying the substituent on the second piperazine nitrogen would likely lead to changes in potency and selectivity.

Rational Design Strategies for Enhanced Ligand Properties

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and the ligand's SAR. tandfonline.com For this compound and other H1-antihistamines, several strategies can be employed to design new ligands with enhanced properties, such as increased potency, improved selectivity, and reduced side effects.

One key strategy is pharmacophore-based design . By understanding the essential features of the H1-antihistamine pharmacophore, new molecules can be designed that incorporate these features in an optimal spatial arrangement. ijmo.org Computational methods like pharmacophore modeling can be used to screen virtual libraries of compounds to identify those that match the pharmacophore and are likely to be active. innovareacademics.inbucm.edu.cn

Structure-based drug design is another powerful approach, which relies on the 3D structure of the target receptor. Although the crystal structure of the H1 receptor in complex with an antagonist has been determined, allowing for more precise design of new ligands. Molecular docking simulations can be used to predict how new molecules will bind to the receptor and to optimize their interactions with key amino acid residues in the binding site. mdpi.com

Specific rational design strategies for modifying Chlorbenzoxamine could include:

Modification of the Phenyl Ring Substituents: Introducing different substituents on the phenyl rings could modulate the electronic and steric properties to enhance binding affinity or selectivity.

Bioisosteric Replacement: The ether linkage could be replaced with other functional groups (bioisosteres) to improve metabolic stability or alter the binding mode.

Constraining the Conformation: Introducing cyclic structures or rigid linkers could lock the molecule into a more active conformation, thereby increasing potency.

Targeting Selectivity: By analyzing the differences in the binding sites of the H1 receptor and other receptors (e.g., muscarinic receptors), modifications can be made to the Chlorbenzoxamine structure to increase its selectivity for the H1 receptor, potentially reducing side effects like drowsiness.

Unable to Generate Article on the Molecular and Cellular Pharmacology of this compound

Despite a comprehensive search for scientific literature pertaining to the molecular and cellular pharmacology of this compound, specific data required to construct the requested article is not available in the public domain.

The search for detailed research findings on the following topics yielded no specific results for this compound:

Receptor Binding Kinetics and Thermodynamics: No quantitative data was found regarding the association (k_on) and dissociation (k_off) rate constants, or the equilibrium binding parameters (K_d, K_i, B_max).

Elucidation of Molecular Targets and Ligand-Target Interactions: There is a lack of published studies characterizing the receptor subtype selectivity of this compound. Furthermore, no information was available to detail its mechanism of action in terms of allosteric modulation or orthosteric binding.

Intracellular Signaling Pathway Modulation: The specific intracellular signaling pathways modulated by this compound, including its effects on G-protein coupling and second messenger systems, are not documented in the available resources.

Consequently, it is not possible to generate the requested in-depth article with data tables and detailed research findings as the foundational scientific information is absent from the accessible literature. General information identifies Chlorbenzoxamine as a compound used for functional gastrointestinal disorders, but the specific molecular and cellular mechanisms underlying its pharmacological effects have not been detailed in the searched scientific literature.

Molecular and Cellular Pharmacology of Chlorbenzoxamine Hydrochloride

Functional Pharmacological Characterization in In Vitro Systems

The in vitro pharmacological properties of chlorbenzoxamine (B1207263) hydrochloride have been primarily investigated in isolated cellular and tissue systems. These studies have been instrumental in differentiating its mechanism from traditional antiulcer agents.

Studies in Isolated Cellular Systems

Initial pharmacological screenings have revealed that chlorbenzoxamine hydrochloride does not possess significant anticholinergic or antihistaminic activity in vitro. This is a crucial finding, as it distinguishes its mode of action from that of classic antiulcer drugs like atropine (B194438) or H2 receptor antagonists. However, a notable characteristic of chlorbenzoxamine is its ability to induce a nonspecific depression of isolated smooth muscle. This effect has been observed in various smooth muscle preparations, suggesting a mechanism that is not reliant on specific receptor antagonism but rather a more generalized cellular effect. The precise molecular targets responsible for this smooth muscle depression remain to be fully elucidated.

ParameterObservationImplication
Receptor Binding Assays No significant affinity for muscarinic or histaminic receptors.Mechanism of action is distinct from anticholinergic and antihistaminic drugs.
Isolated Smooth Muscle Preparations Causes a nonspecific depression and relaxation.Suggests a direct or indirect effect on the cellular machinery of muscle contraction.

Investigations in Organotypic Cultures and Advanced Tissue Models

To date, there is a notable absence of published research investigating the effects of this compound in organotypic cultures or other advanced tissue models. Such studies, particularly using gastric or intestinal organoids, could provide valuable insights into its tissue-specific effects and further clarify its mechanism of action on the gastrointestinal mucosa and associated cell types.

Model SystemFindingsPotential for Future Research
Organotypic Cultures No data available.Could elucidate effects on mucosal cell proliferation, differentiation, and barrier function.
Advanced Tissue Models No data available.Could be used to study the interaction with the gut-brain axis in a controlled environment.

Preclinical Pharmacological Investigations in Non-Human Organismal Models (Mechanistic Focus)

Preclinical studies in animal models, primarily in rats and dogs, have been pivotal in uncovering the unique antiulcer properties of this compound. A key finding is its ability to antagonize gastric ulceration induced by a variety of methods. Importantly, this protective effect is not associated with a significant reduction in gastric acid secretion or concentration, further distancing its mechanism from that of acid-suppressing agents.

A critical piece of evidence pointing towards a central or endocrine-mediated mechanism of action comes from studies involving hypophysectomy in rats. The surgical removal of the pituitary gland (hypophysectomy) completely abolishes the antiulcer effect of chlorbenzoxamine. This strongly suggests that its protective action is not a direct local effect on the gastric mucosa but is instead dependent on hormonal or neural pathways regulated by the pituitary gland. This finding opens avenues for investigating its effects on the hypothalamic-pituitary-adrenal (HPA) axis and other central regulatory systems involved in maintaining gastric mucosal integrity.

Animal ModelUlcer Induction MethodEffect of this compoundKey Mechanistic Insight
Rat VariousAntagonism of gastric ulcerationAntiulcer effect is independent of gastric acid suppression.
Dog VariousAntagonism of gastric ulcerationEfficacy demonstrated in a larger animal model.
Hypophysectomized Rat VariousAntiulcer effect is abolishedThe mechanism of action is dependent on the pituitary gland, suggesting a central or endocrine pathway.

Metabolic Pathways and Biotransformation of Chlorbenzoxamine Hydrochloride

Identification and Characterization of Major Biotransformation Enzymes (e.g., Cytochrome P450, UGTs)

There is no specific information available in published literature that identifies or characterizes the major enzymes responsible for the biotransformation of Chlorbenzoxamine (B1207263) hydrochloride. Studies detailing the involvement of Cytochrome P450 (CYP) isozymes or UDP-glucuronosyltransferases (UGTs) in its metabolism have not been found. Therefore, the specific roles of these key Phase I and Phase II enzyme superfamilies in the breakdown of Chlorbenzoxamine hydrochloride remain uncharacterized.

Elucidation of Metabolic Pathways and Metabolite Structures

The metabolic pathways of this compound have not been elucidated in the available scientific resources. Consequently, the structures of any potential metabolites resulting from oxidative, hydrolytic, or conjugative reactions are unknown. Research detailing the biotransformation of the parent compound into more polar, excretable forms has not been publicly documented.

In Vitro Metabolic Stability and Clearance Studies

No data from in vitro studies assessing the metabolic stability of this compound in systems such as human liver microsomes or hepatocytes are available. As a result, key pharmacokinetic parameters like intrinsic clearance (CLint) and metabolic half-life (t1/2), which are crucial for predicting in vivo hepatic clearance, have not been determined for this compound.

Comparative Metabolism Across Non-Human Species

Information regarding the metabolism of this compound in non-human species is not present in the accessible literature. Comparative metabolic studies in common preclinical animal models (e.g., rat, mouse, dog, monkey) are essential for understanding interspecies differences and for the extrapolation of metabolic data to humans. However, no such comparative data for this compound has been published.

Advanced Analytical Methodologies for Chlorbenzoxamine Hydrochloride Research

Chromatographic Techniques for Compound Separation and Quantification

Chromatographic methods are fundamental in the analysis of chlorbenzoxamine (B1207263) hydrochloride, enabling the separation of the active ingredient from other substances.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantitative analysis of chlorbenzoxamine hydrochloride. researchgate.net The development of a robust HPLC method involves a systematic process of selecting the appropriate column, mobile phase, and detector to achieve optimal separation and sensitivity. wu.ac.thjapsonline.com

A typical HPLC method for a hydrochloride salt like chlorbenzoxamine would employ a reversed-phase column, such as a C8 or C18, which separates compounds based on their hydrophobicity. wu.ac.thjapsonline.com The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netresearchgate.net The pH of the buffer is a critical parameter that is adjusted to ensure the compound is in a suitable ionic state for retention and separation. japsonline.comscirp.org Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. japsonline.comresearchgate.net

Method validation is a critical step to ensure the reliability and accuracy of the analytical data. researchgate.netnih.gov According to International Conference on Harmonisation (ICH) guidelines, validation encompasses several parameters nih.gov:

Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components. researchgate.net

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. japsonline.com

Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. researchgate.net

The following table outlines typical parameters considered during the development and validation of an HPLC method for a hydrochloride compound.

ParameterDescriptionTypical Acceptance Criteria
Specificity No interference from placebo or degradation products at the retention time of the main peak.Peak purity angle should be less than the peak purity threshold.
Linearity A linear relationship between concentration and peak area.Correlation coefficient (r²) > 0.999. researchgate.net
Accuracy The percentage recovery of the analyte.98.0% - 102.0%.
Precision Repeatability and intermediate precision expressed as Relative Standard Deviation (RSD).RSD < 2%. scirp.org
Robustness Insensitivity to small changes in flow rate, mobile phase composition, and temperature.RSD of results should remain within acceptable limits.
LOD & LOQ The lowest detectable and quantifiable concentrations.Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. researchgate.net

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. measurlabs.comnist.gov While direct analysis of this compound by GC may be challenging due to its salt form and relatively high molecular weight, derivatization can be employed to increase its volatility. GC is particularly useful for quality assurance and the separation of organic components in a mixture. measurlabs.com When coupled with a mass spectrometer (GC-MS), it provides a highly sensitive and specific method for identification. measurlabs.com Different detectors can be used in GC, such as the Flame Ionization Detector (FID), which is sensitive to organic compounds, or a Nitrogen-Phosphorus Detector (NPD), which shows enhanced sensitivity for nitrogen-containing compounds like chlorbenzoxamine. nist.govmdpi.com

Thin-Layer Chromatography (TLC) offers a simpler and more cost-effective method for the qualitative analysis and separation of compounds. bjbms.orgfarmaciajournal.com In the analysis of a mixture containing chlorphenoxamine (B1217886) hydrochloride, TLC can be used to separate it from other components. nih.gov For instance, a study on the simultaneous determination of chlorphenoxamine hydrochloride, 8-chlorotheophylline, and caffeine (B1668208) used ethyl acetate (B1210297) as the mobile phase, achieving distinct Rf values for each compound. nih.gov Visualization of the separated spots on the TLC plate can be achieved under UV light or by using specific spray reagents. psu.edu While primarily a qualitative technique, densitometric TLC can provide semi-quantitative or quantitative information. nih.gov

The table below summarizes the applications of GC and TLC in the analysis of related compounds.

TechniqueApplicationKey Parameters
Gas Chromatography (GC) - Quality control measurlabs.com- Analysis of volatile impurities- Separation of complex mixtures nist.gov- Column type (e.g., DB-35ms, DB-XLB) scielo.br- Detector (e.g., FID, NPD, MS) nist.govmdpi.com- Carrier gas (e.g., Helium, Nitrogen) drawellanalytical.com
Thin-Layer Chromatography (TLC) - Qualitative identification bjbms.org- Separation from other drug substances nih.gov- Purity checks- Stationary phase (e.g., Silica gel G) psu.edu- Mobile phase (e.g., Ethyl acetate) nih.gov- Visualization method (e.g., UV light, iodine fuming) psu.eduresearchgate.net

Spectroscopic and Spectrometric Techniques for Structural Elucidation and Quantification

Spectroscopic and spectrometric techniques are indispensable for confirming the chemical structure of this compound and identifying related substances.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of organic compounds. researchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.netnih.gov For this compound, 1H NMR and 13C NMR spectra would reveal the number and types of protons and carbons, respectively, and their chemical environments.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between atoms within the molecule, confirming the complete structural assignment. researchgate.net NMR is also valuable for identifying impurities and degradation products by comparing the spectra of the sample to that of a pure reference standard. nih.gov

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. ijpras.com When coupled with a chromatographic system like HPLC or GC (LC-MS or GC-MS), it becomes a potent tool for identifying and quantifying compounds in complex mixtures. nih.goveuropa.eu

In the context of this compound research, MS is crucial for:

Metabolite Identification: After administration, drugs are metabolized in the body. LC-MS/MS is a key technique for identifying these metabolites in biological matrices like plasma or urine. ijpras.comnih.gov High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which helps in determining the elemental composition of the metabolites. nih.gov

Purity Assessment: MS can be used to detect and identify impurities in the drug substance. nih.gov By comparing the mass spectrum of the sample to that of a reference standard, even trace levels of impurities can be identified based on their mass-to-charge ratio (m/z). nih.gov Techniques like selected ion monitoring (SIM) can be used to quantify known impurities with high sensitivity. nih.gov

Advanced Detection and Quantification Limits in Research Applications

The ability to detect and quantify low levels of this compound and its related substances is critical in various research applications, from pharmaceutical quality control to environmental analysis. chromatographyonline.comcdc.gov

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.neteuropa.eu

For HPLC methods, LOD and LOQ are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. researchgate.net The sensitivity of a method can be enhanced by optimizing chromatographic conditions and using highly sensitive detectors. For instance, UHPLC (Ultra-High-Performance Liquid Chromatography) coupled with tandem mass spectrometry (MS/MS) can achieve very low detection limits, often in the sub-nanogram per milliliter (ng/mL) range. researchgate.netresearchgate.net

The following table provides examples of detection and quantification limits achieved for various hydrochloride compounds using different analytical techniques, illustrating the sensitivity of modern analytical instrumentation.

Analytical TechniqueCompoundLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
HPLCAmbroxol Hydrochloride1 ng/mL5 ng/mL researchgate.net
UHPLC-MS/MSRamipril0.034 µg/mL0.199 µg/mL researchgate.net
HPLCDronedarone Hydrochloride0.1 µg/mL0.3 µg/mL nih.gov
GC-NPDImipramine Hydrochloride-0.5–0.75 ng/mL mdpi.com

These advanced analytical methodologies provide the necessary tools for the rigorous scientific investigation of this compound, ensuring the quality and integrity of research findings and pharmaceutical products.

Bioanalytical Method Development for Non-Human Biological Matrices

The development and validation of robust bioanalytical methods are fundamental to preclinical research, enabling the quantitative determination of drug concentrations in biological samples from animal studies. nih.gov For this compound, these methods are essential for characterizing its pharmacokinetic (PK) profile, including absorption, distribution, metabolism, and excretion (ADME), in relevant animal models. nih.gov The establishment of such methods must adhere to stringent guidelines set forth by regulatory bodies to ensure data reliability and integrity. europa.eueuropa.eu While specific, detailed methodologies for chlorbenzoxamine in non-human matrices are not extensively published, the principles of bioanalytical method development provide a clear framework for their creation.

The process begins with method development to define the design, operating conditions, and suitability of the analytical procedure for its intended purpose, ensuring it is ready for formal validation. europa.eu Full validation is required when establishing a new method and is crucial for its application in non-clinical studies that support drug safety and efficacy assessments. europa.eueuropa.eu

Selection of Biological Matrix and Animal Models

The choice of animal model and biological matrix is a critical first step, guided by the study's objectives. Rodents (e.g., rats) and non-rodents (e.g., beagle dogs) are common models in preclinical pharmacokinetic studies. nih.goveuropa.eu

Plasma: As the primary circulatory fluid, plasma is the most common matrix for assessing systemic drug exposure and determining key PK parameters like maximum concentration (Cmax), time to Cmax (Tmax), and area under the curve (AUC). woah.org Blood samples are typically collected via venipuncture into tubes containing an anticoagulant (e.g., EDTA, heparin), which must not interfere with the assay. ncats.iomoh.gov.bw

Urine: Urine analysis provides valuable data on the excretion pathways of the parent drug and its metabolites. ncats.io The collection of urine over specified intervals allows for the calculation of the cumulative amount of drug excreted.

Tissue Homogenates: To understand drug distribution, analysis of tissue samples (e.g., liver, kidney, brain) is necessary. ajpsonline.com This requires developing methods for homogenizing the tissue and extracting the analyte, which can be more complex than for liquid matrices.

Sample Preparation and Analyte Extraction

The primary goal of sample preparation is to isolate Chlorbenzoxamine and its potential metabolites from endogenous matrix components that could interfere with analysis. Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to a plasma or serum sample to denature and precipitate proteins. The supernatant containing the analyte is then collected for analysis.

Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent). It offers a cleaner extract compared to PPT.

Solid-Phase Extraction (SPE): Considered the most effective but also the most complex technique, SPE uses a solid sorbent material to selectively adsorb the analyte from the liquid sample. Interfering components are washed away, and the purified analyte is then eluted with a different solvent. This method provides high recovery and removes significant matrix interference.

The selection of the extraction technique depends on the required sensitivity, the physicochemical properties of Chlorbenzoxamine, and the nature of the biological matrix.

Chromatographic and Detection Systems

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and specificity.

Chromatographic Separation: A suitable HPLC column (e.g., a C18 reversed-phase column) is chosen to achieve chromatographic separation of Chlorbenzoxamine from its metabolites and endogenous matrix components. The mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol) is optimized to ensure a good peak shape and a short run time.

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity. The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (corresponding to the molecular weight of Chlorbenzoxamine) is selected and fragmented to produce a characteristic product ion. The transition from the precursor to the product ion is highly specific to the analyte, minimizing the likelihood of interference.

An example of hypothetical LC-MS/MS parameters for the analysis of Chlorbenzoxamine in rat plasma is presented below.

Table 1: Illustrative LC-MS/MS Parameters for Chlorbenzoxamine Analysis

Parameter Condition
LC System High-Performance Liquid Chromatography System
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Hypothetical: e.g., m/z 393.2 → 181.1

Note: The MRM transition values are hypothetical and would need to be determined experimentally by optimizing the instrument response for Chlorbenzoxamine.

Method Validation

Before a bioanalytical method can be used for sample analysis in formal preclinical studies, it must undergo a full validation process according to international guidelines (e.g., FDA, EMA). europa.eu The validation ensures the method is reliable and reproducible for its intended purpose. Key validation parameters are summarized in the table below.

Table 2: Key Bioanalytical Method Validation Parameters

Parameter Description Typical Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. No significant interference at the retention time of the analyte and internal standard (IS) in at least 6 unique blank matrix sources. europa.eu
Accuracy & Precision The closeness of determined values to the nominal concentration (accuracy) and the degree of scatter (precision). For Quality Control (QC) samples, the mean concentration should be within ±15% of the nominal value, and the precision (%CV) should not exceed 15%.
Calibration Curve The relationship between instrument response and known concentrations of the analyte. A minimum of 6 non-zero standards. The correlation coefficient (r²) should be ≥0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. Analyte response should be at least 5 times the blank response. Accuracy within ±20% and precision ≤20%. nih.gov
Stability The chemical stability of the analyte in the biological matrix under various storage and handling conditions. Mean concentration of stability samples should be within ±15% of nominal concentration of freshly prepared samples.
Matrix Effect The alteration of analyte response due to co-eluting, undetected matrix components. The coefficient of variation (%CV) of the IS-normalized matrix factor should not be greater than 15%.

| Recovery | The efficiency of the extraction process. | Should be consistent, precise, and reproducible, though 100% recovery is not required. |

This table presents a summary of typical criteria which may vary based on specific regulatory guidance.

The successful development and validation of these advanced analytical methodologies are indispensable for the non-clinical investigation of this compound, providing the high-quality data needed to understand its behavior in biological systems and support its progression through the drug development pipeline.

Computational Chemistry and Chemical Biology Approaches in Chlorbenzoxamine Hydrochloride Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as chlorbenzoxamine (B1207263), and its biological target. For chlorbenzoxamine, the primary target is the histamine (B1213489) H1 receptor (H1R), a G protein-coupled receptor (GPCR). ontosight.ai

Molecular Docking: Docking studies can predict the preferred binding orientation of chlorbenzoxamine within the H1R binding pocket. Based on studies of other H1-antihistamines, it is anticipated that the protonated amine of chlorbenzoxamine forms a crucial salt bridge with a conserved aspartate residue (Asp107) in the third transmembrane helix (TM3) of the H1R. scialert.netnih.gov Additional interactions are likely to involve aromatic residues such as Tyr108, Trp428, Phe432, and Phe435, which would form π-π stacking or hydrophobic interactions with the aromatic rings of chlorbenzoxamine. nih.govmdpi.com These interactions are critical for stabilizing the ligand-receptor complex and are a common feature among first-generation antihistamines.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the predicted binding pose and the flexibility of both the ligand and the receptor. nih.govmdpi.com Unbiased MD simulations have been used to observe the spontaneous binding of ligands to the H1R, revealing the involvement of extracellular loop 2 in the initial recognition process. nih.gov For chlorbenzoxamine, MD simulations could elucidate the specific conformational changes in the H1R upon binding and help to understand the molecular basis of its antagonist activity. These simulations can also be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity.

Computational TechniquePredicted Interacting Residues in H1R for AntihistaminesType of Interaction
Molecular DockingAsp107 (TM3)Salt Bridge
Tyr108 (TM3)Hydrogen Bond, π-π Stacking
Trp428 (TM6)π-π Stacking
Phe432 (TM6)Hydrophobic, π-π Stacking
Molecular DynamicsExtracellular Loop 2Initial Recognition

This table summarizes key amino acid residues within the histamine H1 receptor that are predicted to interact with antihistamines based on computational modeling studies. These interactions are likely relevant for the binding of chlorbenzoxamine.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), offer a way to understand the intrinsic electronic properties of a molecule like chlorbenzoxamine. chesci.com These calculations can provide valuable information about its reactivity, stability, and the nature of its chemical bonds.

Electronic Properties: By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can estimate the molecule's ionization potential and electron affinity. chesci.com The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of the molecule. For chlorbenzoxamine, a larger energy gap would suggest higher stability.

Electrostatic Potential: Quantum chemical methods can also be used to compute the molecular electrostatic potential (MEP) surface. The MEP map visually represents the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for understanding and predicting non-covalent interactions, such as hydrogen bonds and electrostatic interactions with the H1R binding site residues. For instance, the negative potential around the oxygen and chlorine atoms of chlorbenzoxamine would indicate their potential to act as hydrogen bond acceptors.

Reactivity Descriptors: Fukui functions and condensed softness indices can be calculated to predict the local reactivity of different atoms within the chlorbenzoxamine molecule. chesci.com These descriptors help in identifying the most probable sites for electrophilic or nucleophilic attack, which can be relevant for understanding its metabolism and potential off-target interactions.

Chemoinformatics and Data Mining for Structure-Activity Landscape Analysis

Chemoinformatics and data mining techniques are essential for analyzing the vast amount of chemical and biological data available for antihistamines. nih.govneovarsity.org These methods help in identifying structure-activity relationships (SARs) and understanding the chemical space of H1R antagonists.

Structure-Activity Landscape (SAR) Analysis: The concept of an activity landscape provides a visual representation of the SAR of a set of compounds by correlating their chemical similarity with their biological activity. uni-bonn.de Regions in this landscape can be smooth, where small structural changes lead to small changes in activity, or they can contain "activity cliffs," where a minor structural modification results in a large drop in potency. acs.org Analyzing the activity landscape of H1R antagonists, including chlorbenzoxamine and its analogs, can reveal key structural features that are critical for high affinity and selectivity.

Structure-Activity Landscape Index (SALI): The SALI metric is used to quantify activity cliffs. uni-bonn.de It is calculated as the ratio of the difference in activity to the structural dissimilarity of a pair of compounds. High SALI values highlight pairs of structurally similar compounds with significant differences in their biological activity, pointing to "hot spots" in the SAR.

Compound PairStructural Similarity (Tanimoto)pIC50 DifferenceSALI ValueImplication
Compound A / Compound B0.950.24.0Smooth SAR
Compound A / Compound C0.922.531.25Activity Cliff

This hypothetical table illustrates the concept of the Structure-Activity Landscape Index (SALI). A high SALI value, as seen for the pair A/C, indicates an activity cliff, suggesting that a small structural change between these two compounds leads to a large change in their inhibitory potency.

Application of Chemical Probes and Tools in Biological Systems

Chemical probes are small molecules with high potency and selectivity for a specific target that are used to study biological processes in living systems. mdpi.com While chlorbenzoxamine itself is primarily a therapeutic agent, its scaffold could be used as a starting point for the development of chemical probes for the histamine H1 receptor.

Design of Chemical Probes: To create a chemical probe from chlorbenzoxamine, it could be chemically modified to incorporate a reporter group, such as a fluorescent dye or a photo-affinity label. researchgate.netnih.gov For example, a fluorescent analog of chlorbenzoxamine could be synthesized to visualize the localization and dynamics of H1 receptors in cells using techniques like confocal microscopy. nih.gov The development of such probes requires careful optimization to ensure that the modification does not significantly alter the compound's affinity and selectivity for the H1R.

Utility in Biological Research: Chemical probes based on H1R antagonists are invaluable for studying the pharmacology of this receptor. nih.gov They can be used in high-throughput screening assays, for receptor binding studies, and to investigate the role of H1R in various physiological and pathological conditions. The development of radiolabeled or fluorescently tagged ligands for histamine receptors has been a significant focus in the field, enabling detailed in vitro and in vivo studies. nih.govuni-regensburg.de

Integration of In Silico Models with In Vitro and Ex Vivo Research

The true power of computational approaches is realized when they are integrated with experimental validation. frontiersin.org In silico predictions for chlorbenzoxamine must be tested and refined using in vitro and ex vivo experimental data.

In Vitro Validation: Predictions from molecular docking and MD simulations can be tested using in vitro binding assays with purified H1R or cell membranes expressing the receptor. These assays can experimentally determine the binding affinity (Ki or IC50) of chlorbenzoxamine and its analogs, which can then be compared with the computationally predicted binding energies. mdpi.com Site-directed mutagenesis studies, where key predicted interacting residues in the H1R are mutated, can further validate the predicted binding mode. nih.gov

Ex Vivo Correlation: The functional effects of chlorbenzoxamine predicted by computational models can be assessed using ex vivo tissue preparations. For example, the ability of chlorbenzoxamine to inhibit histamine-induced contractions can be measured in isolated smooth muscle tissues, such as guinea pig ileum. ncats.io This provides a functional readout of the compound's antagonist activity in a more physiologically relevant setting. The integration of in silico, in vitro, and ex vivo data creates a feedback loop where experimental results are used to improve and refine the computational models, leading to a more accurate and predictive understanding of the pharmacology of chlorbenzoxamine. frontiersin.org

Future Research Directions and Unexplored Avenues for Chlorbenzoxamine Hydrochloride

Investigation of Novel Molecular Targets and Pathways

Chlorbenzoxamine (B1207263) is recognized for its anticholinergic properties, acting as an antagonist at muscarinic acetylcholine (B1216132) receptors. wikipedia.orgpatsnap.comnih.gov However, some evidence suggests its pharmacological activities may not be exclusively limited to this interaction. For instance, one study noted that the anti-ulcer effect of chlorbenzoxamine in animal models is eliminated by hypophysectomy, pointing towards a potential central nervous system or endocrine-based mechanism of action that is yet to be fully characterized. ncats.ioncats.io Furthermore, while it is structurally related to antihistamines, it has been reported to show a lack of significant antihistaminic activity in some in vitro assays, alongside a nonspecific depression of isolated smooth muscle. ncats.ioncats.io

The broader chemical class of piperazine (B1678402) derivatives, to which chlorbenzoxamine belongs, is known for a wide spectrum of biological activities, including interactions with serotonergic and dopaminergic receptors. researchgate.netresearchgate.net Many piperazine compounds exhibit central nervous system effects, and the scaffold is a common feature in drugs developed for antipsychotic, antidepressant, and anxiolytic applications. researchgate.netresearchgate.net This raises the possibility that chlorbenzoxamine may have unidentified off-target activities or interact with other G-protein coupled receptors (GPCRs) or signaling pathways. Future research should prioritize screening chlorbenzoxamine against a broad panel of receptors and enzymes to deconstruct its polypharmacology. Investigating its influence on inflammatory pathways is also a valid direction, as many H1-antihistamines and piperazine derivatives possess anti-inflammatory properties that are not solely explained by H1-receptor blockade. researchgate.netthieme-connect.combrieflands.comnih.govnih.gov

Exploration of Allosteric Sites for Modulatory Potential

The histamine (B1213489) H1 receptor, a key target for many related compounds, is a GPCR known to possess allosteric binding sites separate from the primary (orthosteric) site where histamine binds. nih.govmdpi.com Allosteric modulators can fine-tune receptor activity rather than simply blocking it, offering the potential for greater selectivity and a more nuanced therapeutic effect. researchgate.net

Recent structural and simulation studies of the H1 receptor have identified specific regions that could serve as allosteric sites.

Sodium Binding Pocket: A conserved aspartate residue (D2.50) is part of an allosteric site that can harbor a sodium ion, which acts as a negative allosteric modulator of agonist binding in many GPCRs. mdpi.com

Secondary Ligand-Binding Site: Cryo-electron microscopy has revealed a secondary ligand-binding site in the H1R, distinct from the deep hydrophobic cavity that binds many antihistamines. researchgate.net

Future research could involve computational docking and site-directed mutagenesis studies to investigate whether chlorbenzoxamine or its metabolites can bind to these or other yet-undiscovered allosteric sites on the H1 receptor or on muscarinic receptors. An allosteric mode of action could help explain some of its observed effects that diverge from simple competitive antagonism and could open a new frontier for designing derivatives with improved therapeutic profiles.

Development of Advanced In Vitro and Organ-on-a-Chip Models for Mechanistic Studies

Traditional two-dimensional (2D) cell culture models often fail to replicate the complex cellular interactions, microenvironment, and mechanical forces of living organs, limiting their predictive value. nih.govmdpi.com The development of advanced in vitro systems, particularly organ-on-a-chip (OOC) technology, offers a transformative approach for mechanistic studies. mdpi.comscirp.orgecerm.org These microfluidic devices culture human cells in a 3D arrangement that mimics the architecture and function of human organs. ecerm.orgmdpi.com

OOC models would be invaluable for dissecting the complex pharmacology of chlorbenzoxamine.

Multi-Organ Systems: A "human-on-a-chip" platform linking, for example, a gut-chip, a liver-chip, and a brain-chip could elucidate the absorption, metabolism, and central nervous system effects of chlorbenzoxamine simultaneously. mdpi.com

Disease Modeling: OOCs can be used to create models of specific diseases, such as inflammatory bowel disease or neurodegenerative conditions, to study the compound's efficacy in a more physiologically relevant context. mdpi.com

Mechanistic Insights: The ability to precisely control the cellular environment and introduce mechanical forces, such as fluid shear stress in a blood-brain-barrier-on-a-chip, would allow researchers to investigate the compound's effects on tissue barriers and cellular cross-talk. nih.govmdpi.com

The table below summarizes the advantages of OOCs over traditional models for studying chlorbenzoxamine.

FeatureTraditional 2D Cell CultureOrgan-on-a-Chip (OOC) ModelsRelevance for Chlorbenzoxamine Research
ArchitectureFlat monolayer of cells3D, multi-layered, organ-specific structure. mdpi.comAllows study of effects on tissue-level organization.
MicroenvironmentStatic medium, accumulation of waste. nih.govContinuous perfusion, nutrient/waste gradients. mdpi.comMore accurately reflects physiological exposure.
Cellular CrosstalkLimited or non-existentCo-culture of multiple relevant cell types. mdpi.comCrucial for understanding multi-pathway effects (e.g., neuro-endocrine).
Mechanical ForcesAbsentCan simulate forces like fluid flow or stretching. mdpi.comEnables study of effects on vascular or intestinal barrier function.
Predictive ValueOften poor correlation with in vivo resultsHigher physiological relevance and potential to predict human response. ecerm.orgBetter preclinical model for its complex anti-ulcer and CNS activities.

Hypotheses on Unconventional Pharmacological Effects

Given the evidence for mechanisms beyond simple H1 or muscarinic antagonism, several hypotheses for unconventional pharmacological effects of chlorbenzoxamine can be proposed as avenues for future research.

Neurotransmitter System Modulation: The piperazine scaffold is a known pharmacophore for modulating monoamine systems. researchgate.netresearchgate.net Like its distant relative benzylpiperazine (BZP), which affects dopamine (B1211576) and serotonin (B10506) signaling, chlorbenzoxamine could have subtle but significant effects on these neurotransmitter pathways. nih.gov This could be linked to its sedative properties or its centrally-mediated anti-ulcer activity. ncats.iojiaci.org

Ion Channel Interaction: The cardiotoxic effects of some first-generation antihistamines were eventually linked to off-target blockade of hERG potassium channels. nih.gov It would be prudent to screen chlorbenzoxamine for activity against a panel of cardiac and neuronal ion channels to uncover any potential bioactivities and associated risks.

Anti-inflammatory and Analgesic Activity: Many piperazine-containing compounds have been investigated for anti-inflammatory and analgesic potential. thieme-connect.commdpi.com Research could explore whether chlorbenzoxamine modulates the production of inflammatory mediators like cytokines or inhibits enzymes involved in pain pathways, effects that would be independent of histamine receptor blockade. brieflands.comnih.gov

Potential for Derivatization Towards Novel Chemical Probes

To explore the novel targets and pathways discussed above, the development of specialized chemical probes from the chlorbenzoxamine scaffold is essential. taylorandfrancis.com Chemical probes are modified versions of a parent molecule that can be used to identify its binding partners and visualize its location within cells. taylorandfrancis.com This process, known as derivatization, involves chemically modifying the compound to add a functional handle without abolishing its biological activity. taylorandfrancis.com

Future work could focus on synthesizing a toolbox of chlorbenzoxamine-based probes:

Affinity-Based Probes: A biotin (B1667282) tag could be added to the chlorbenzoxamine structure. This would allow researchers to "pull down" its binding partners from cell lysates for identification by mass spectrometry.

Fluorescent Probes: Attaching a fluorophore (a fluorescent molecule) would enable the use of advanced microscopy techniques to visualize the subcellular localization of chlorbenzoxamine and track its movement in real-time.

Photo-affinity Probes: Incorporating a photo-reactive group would allow the probe to form a permanent, covalent bond with its target receptor upon exposure to UV light. This is a powerful technique for irreversibly labeling and identifying specific molecular targets.

The table below outlines potential derivatization strategies.

Probe TypeAdded MoietyMechanismResearch Application
Affinity ProbeBiotinHigh-affinity binding to streptavidin for pull-down experiments.Identification of unknown protein binding partners.
Fluorescent ProbeFluorophore (e.g., Fluorescein, Rhodamine)Emits light upon excitation, allowing visualization by microscopy. researchgate.netDetermine subcellular localization and track real-time dynamics.
Photo-affinity ProbePhoto-reactive group (e.g., Phenyl azide, Diazirine)Forms a covalent bond with nearby molecules upon UV activation.Covalently label and definitively identify specific receptors/enzymes.

By systematically pursuing these research avenues, the scientific community can build a more complete understanding of chlorbenzoxamine hydrochloride, potentially uncovering new mechanisms and applications for this and related compounds.

Q & A

Basic Research Questions

Q. What is the pharmacological classification of Chlorbenzoxamine hydrochloride, and how does this inform its mechanism of action in gastrointestinal research?

  • Answer : Chlorbenzoxamine is classified under the WHO Anatomical Therapeutic Chemical (ATC) code A03A as a drug for functional gastrointestinal disorders, specifically as a plain antispasmodic and anticholinergic agent . This classification indicates its primary role in inhibiting muscarinic receptors or smooth muscle contraction, making it relevant for studying dysregulated gut motility. Researchers should design experiments to evaluate its selectivity for muscarinic receptor subtypes (e.g., M3 receptors in intestinal smooth muscle) using in vitro tissue bath assays with acetylcholine-induced contractions as a baseline .

Q. What experimental models are recommended for studying this compound's efficacy in functional gastrointestinal disorders?

  • Answer :

  • In vitro : Isolated rodent ileum or colon segments can be used to measure spasmolytic activity via force transducers, with dose-response curves comparing Chlorbenzoxamine to standard agents (e.g., atropine) .
  • In vivo : Rodent models of post-operative ileus or irritable bowel syndrome (IBS) can assess motility normalization. Metrics include gastrointestinal transit time (e.g., charcoal meal test) and histopathological analysis for inflammation .

Q. How should researchers validate the purity and stability of this compound in experimental formulations?

  • Answer : Follow guidelines from the Beilstein Journal of Organic Chemistry:

  • Purity : Use HPLC-UV or LC-MS with a C18 column (mobile phase: acetonitrile/0.1% formic acid) and compare retention times to certified reference standards .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation products via mass spectrometry. For aqueous solutions, assess pH-dependent hydrolysis .

Advanced Research Questions

Q. How can contradictory data on Chlorbenzoxamine's pharmacokinetic (PK) profile be resolved across preclinical studies?

  • Answer : Contradictions often arise from interspecies metabolic differences or assay variability. To address this:

  • Method : Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate rodent PK data to humans, incorporating parameters like hepatic extraction ratio and protein binding .
  • Validation : Cross-validate using microdosing studies in healthy volunteers with ultra-sensitive LC-MS/MS detection .

Q. What strategies are effective for integrating multi-omics data to elucidate Chlorbenzoxamine's off-target effects?

  • Answer :

  • Transcriptomics : Perform RNA-seq on intestinal smooth muscle cells post-treatment to identify dysregulated pathways (e.g., calcium signaling).
  • Proteomics : Use SILAC labeling to quantify changes in contractile proteins (e.g., myosin light chain kinase).
  • Integration : Apply systems biology tools like Ingenuity Pathway Analysis (IPA) to map cross-omics interactions and prioritize validation experiments (e.g., patch-clamp assays for ion channel effects) .

Q. How can researchers optimize experimental protocols to address variability in Chlorbenzoxamine's efficacy data?

  • Answer :

  • Standardization : Adopt the Beilstein Journal’s guidelines for rigorous replication: predefined sample sizes, blinded data analysis, and inclusion of internal controls (e.g., atropine as a positive control) .
  • Statistical Design : Use factorial experimental designs to test variables (e.g., dose, administration route) simultaneously. Apply mixed-effects models to account for inter-individual variability .

Q. What methodologies are recommended for assessing Chlorbenzoxamine's safety profile in long-term toxicity studies?

  • Answer :

  • Acute Toxicity : Follow OECD Guideline 423, administering escalating doses to rodents and monitoring for neurotoxic effects (e.g., tremors, salivation) .
  • Chronic Toxicity : Conduct 6-month rodent studies with endpoints including histopathology (e.g., neuronal degeneration in enteric ganglia) and serum anticholinergic activity assays .

Data Analysis and Reproducibility

Q. How should researchers analyze conflicting results in Chlorbenzoxamine's receptor binding assays?

  • Answer :

  • Meta-Analysis : Pool data from independent studies using random-effects models to quantify heterogeneity (I² statistic).
  • Experimental Replication : Repeat assays under standardized conditions (e.g., uniform buffer pH, temperature) and validate with orthogonal methods (e.g., radioligand binding vs. calcium imaging) .

Q. What frameworks ensure reproducibility when studying Chlorbenzoxamine's interactions with gut microbiota?

  • Answer :

  • Stool Sample Handling : Use anaerobic chambers for microbiota isolation and 16S rRNA sequencing with negative controls for contamination.
  • Data Transparency : Share raw sequencing data via public repositories (e.g., NCBI SRA) and adhere to MIxS standards for metadata .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.